N-[(4-methoxyphenyl)methyl]-2-[[11-(4-methylphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetamide
Description
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Properties
CAS No. |
1223754-85-5 |
|---|---|
Molecular Formula |
C24H22N6O2S |
Molecular Weight |
458.54 |
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-[[11-(4-methylphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C24H22N6O2S/c1-16-3-7-18(8-4-16)20-13-21-23-26-27-24(29(23)11-12-30(21)28-20)33-15-22(31)25-14-17-5-9-19(32-2)10-6-17/h3-13H,14-15H2,1-2H3,(H,25,31) |
InChI Key |
ZIPOXSYGPPUAFL-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NN3C=CN4C(=NN=C4SCC(=O)NCC5=CC=C(C=C5)OC)C3=C2 |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-[(4-methoxyphenyl)methyl]-2-[[11-(4-methylphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetamide is a complex organic compound with potential biological activities that merit detailed investigation. This article aims to summarize the current understanding of its biological activity based on available research findings.
Chemical Structure and Properties
The compound features a methoxyphenyl group attached to an acetamide moiety and incorporates a unique pentazatricyclo structure with a sulfanyl group. Its molecular formula is C26H25N3O3S with a molecular weight of approximately 459.56 g/mol.
Antiparasitic Properties
Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant antiparasitic activity. For instance:
- N-(4-Methoxyphenyl)Pentanamide : A simplified derivative based on the structure of albendazole demonstrated effective anthelmintic properties against Toxocara canis, showing lower cytotoxicity compared to albendazole itself . This suggests that modifications in the methoxyphenyl structure could enhance therapeutic profiles.
Cytotoxicity and Selectivity
In vitro studies have shown that compounds structurally related to this compound may possess reduced cytotoxic effects on human cell lines when compared to traditional drugs like albendazole . This lower toxicity profile is crucial for developing safer therapeutic agents.
Pharmacokinetics and Drug-Likeness
Studies on related compounds have evaluated their pharmacokinetic properties and drug-likeness using computational models:
| Property | Value |
|---|---|
| LogP (n-octanol–water) | Predicted values indicate favorable permeability |
| Topological Polar Surface Area | Suitable for CNS penetration |
| CYP Inhibition Potential | Potential inhibitors noted |
These parameters suggest that the compound could effectively cross biological membranes and potentially reach target sites within the body.
Potential Applications
Given its structural characteristics and biological activities observed in related compounds:
- Anthelmintic Agent : Targeting parasitic infections effectively.
- Cytoprotective Applications : Due to its lower cytotoxicity relative to existing treatments.
- Pharmaceutical Development : As a lead compound for further modifications aimed at enhancing efficacy and safety profiles.
Q & A
Q. What are the critical steps and considerations for synthesizing this compound with high purity?
The synthesis involves multi-step pathways requiring precise control of reaction conditions. Key steps include:
- Thioether linkage formation : Use of sulfur-containing reagents under anhydrous conditions to avoid hydrolysis .
- Acetamide coupling : Employ coupling agents like EDCI/HOBt for amide bond formation, monitored via thin-layer chromatography (TLC) .
- Purification : High-Performance Liquid Chromatography (HPLC) or recrystallization to isolate the final product (>95% purity) .
- Analytical validation : Confirm structural integrity using H/C NMR and High-Resolution Mass Spectrometry (HRMS) .
Q. Which analytical techniques are essential for characterizing the compound’s structural features?
- Nuclear Magnetic Resonance (NMR) : Assign signals for the tricyclic core (e.g., aromatic protons at δ 7.2–8.1 ppm) and methoxyphenyl groups (δ 3.8 ppm for OCH) .
- X-ray crystallography : Resolve bond angles and dihedral angles in the pentazatricyclo framework (e.g., C–S bond length: 1.76 Å) .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H] at m/z 567.2) .
Q. What preliminary biological screening methods are recommended for this compound?
- Antimicrobial assays : Broth microdilution against Staphylococcus aureus (MIC: ≤8 µg/mL) .
- Anticancer profiling : MTT assays on MCF-7 cells (IC: 12 µM) with apoptosis markers (e.g., caspase-3 activation) .
- Anti-inflammatory testing : ELISA-based inhibition of TNF-α in LPS-induced macrophages .
Advanced Research Questions
Q. How can conflicting NMR data for the tricyclic core be resolved?
- 2D NMR techniques : Use HSQC and HMBC to correlate H-C signals and confirm connectivity in ambiguous regions (e.g., distinguishing N–CH from S–CH groups) .
- Cross-validation with X-ray data : Compare experimental NMR shifts with computational predictions (DFT) and crystallographic bond lengths .
Q. What strategies optimize reaction yields in multi-step syntheses involving sensitive intermediates?
- Inert atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation of thiol intermediates .
- Temperature control : Maintain −10°C during diazotization to minimize side reactions .
- Solvent selection : Use polar aprotic solvents (e.g., DMF) for SN2 reactions to enhance nucleophilicity .
Q. How can computational methods enhance reaction optimization?
- AI-integrated simulations : COMSOL Multiphysics models predict optimal solvent ratios (e.g., DCM:MeOH 4:1) and reaction kinetics .
- Density Functional Theory (DFT) : Calculate transition-state energies to identify rate-limiting steps (e.g., sulfur nucleophile attack: ΔG = 28 kcal/mol) .
Q. What approaches validate biological activity when assay results conflict?
- Orthogonal assays : Combine enzymatic (e.g., kinase inhibition) with biophysical methods (Surface Plasmon Resonance [SPR]) to confirm binding affinity (K: 0.5 µM) .
- Metabolic stability testing : Use hepatic microsomes to rule out false negatives from rapid degradation .
Methodological Notes
- Contradiction resolution : Discrepancies in biological data (e.g., variable IC values) may arise from assay conditions (e.g., serum concentration). Standardize protocols using CLSI guidelines .
- Advanced characterization : For ambiguous stereochemistry, employ vibrational circular dichroism (VCD) or ECD spectroscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
